molecular formula C15H18ClFN4OS B4616881 4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B4616881
M. Wt: 356.8 g/mol
InChI Key: XZORNSXWPGPMLU-UHFFFAOYSA-N
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Description

4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a morpholine ring, a triazole ring, and a benzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Benzyl Sulfanyl Group: The benzyl sulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol compound in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction involving a suitable halogenated precursor and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole ring or the benzyl group.

    Substitution: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, modified benzyl groups

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways and potentially providing therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • **4-({5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
  • **4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
  • **4-({5-[(2-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

Uniqueness

4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution can enhance its biological activity and selectivity compared to similar compounds with only one halogen substituent. The combination of the triazole and morpholine rings also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4OS/c1-20-14(9-21-5-7-22-8-6-21)18-19-15(20)23-10-11-12(16)3-2-4-13(11)17/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORNSXWPGPMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
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4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
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4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
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4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
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4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
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4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine

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